The presence of a bromine atom (Br) makes 1-Bromo-2-(tert-Butyl)benzene a potential reactant in organic synthesis. Bromine can be readily substituted for other functional groups through various reactions, allowing for the creation of more complex molecules. PubChem, 1-Bromo-2-(tert-Butyl)benzene:
1-Bromo-2-(tert-Butyl)benzene is an organic compound with the molecular formula and a molecular weight of approximately 213.114 g/mol. The compound features a bromine atom attached to the second carbon of a benzene ring, which also carries a tert-butyl group at the first position. This structural arrangement contributes to its unique chemical properties and reactivity. The compound is identified by the CAS Registry Number 7073-99-6 and has various applications in organic synthesis and industrial processes .
1-Bromo-2-(tert-Butyl)benzene can be synthesized through several methods:
The compound serves multiple purposes across various fields:
Studies have suggested that 1-Bromo-2-(tert-Butyl)benzene interacts with specific enzymes and receptors within biological systems. These interactions may influence metabolic pathways or exhibit inhibitory effects on certain biological processes. Further research is necessary to elucidate these interactions fully and explore potential therapeutic uses .
Several compounds share structural similarities with 1-Bromo-2-(tert-Butyl)benzene. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
1-Bromo-2-(tert-Butyl)benzene | C10H13Br | Tert-butyl group enhances stability and reactivity |
1-Bromo-3-(tert-Butyl)benzene | C10H13Br | Different substitution pattern affects reactivity |
1-Bromo-4-(tert-Butyl)benzene | C10H13Br | Para substitution leads to different electrophilic behavior |
1-Bromo-2-methylbenzene | C8H9Br | Lacks tert-butyl group; less steric hindrance |
1-Bromoethylbenzene | C9H9Br | Different functional group; alters reactivity |
The presence of the tert-butyl group in 1-Bromo-2-(tert-Butyl)benzene significantly influences its chemical behavior compared to other similar compounds, making it particularly valuable in synthetic chemistry and industrial applications .
1-Bromo-2-(tert-butyl)benzene is a monosubstituted aromatic compound with the molecular formula C₁₀H₁₃Br and a molar mass of 213.11 g/mol. Its IUPAC name, 1-bromo-2-(1,1-dimethylethyl)benzene, reflects the spatial arrangement of substituents on the benzene ring: a bromine atom at position 1 and a tert-butyl group (-C(CH₃)₃) at position 2. The compound’s structural identity is further defined by its SMILES notation (CC(C)(C)C₁=CC=CC=C₁Br) and InChIKey (DSMRKVAAKZIVQL-UHFFFAOYSA-N), which encode its connectivity and stereochemical features.
Key identifiers include:
The tert-butyl group introduces significant steric bulk, while the bromine atom exerts an electron-withdrawing inductive effect. This combination creates a unique electronic environment that influences reactivity and isomer distribution in electrophilic substitution reactions.
The synthesis of 1-bromo-2-(tert-butyl)benzene is rooted in advancements in Friedel-Crafts alkylation and electrophilic bromination. The Friedel-Crafts reaction, discovered in 1877, enabled the introduction of alkyl groups (e.g., tert-butyl) to aromatic rings via aluminum chloride (AlCl₃)-catalyzed alkylation. Subsequent bromination typically employs bromine (Br₂) in the presence of iron(III) bromide (FeBr₃), where FeBr₃ polarizes Br₂ to generate the electrophilic Br⁺ species.
Organobromine chemistry expanded significantly after bromine’s discovery in 1826 by Antoine Balard. Early applications focused on dyestuffs and pharmaceuticals, but modern uses emphasize intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura). The tert-butyl group’s steric effects and bromine’s versatility in substitution reactions make this compound valuable for synthesizing complex organic architectures.
The tert-butyl group is a strong ortho/para-directing substituent due to its electron-donating inductive effect. However, steric hindrance preferentially directs electrophiles to the para position in substituted benzenes. For tert-butylbenzene derivatives, bromination yields predominantly the para isomer, with minor ortho and meta products.
Reaction Type | Ortho (%) | Meta (%) | Para (%) |
---|---|---|---|
Nitration | 16 | 11 | 73 |
Bromination | 12* | 8* | 80* |
*Data inferred from analogous halogenation studies.
The meta isomer (1-bromo-3-tert-butylbenzene) is thermodynamically disfavored due to the tert-butyl group’s inability to stabilize positive charge at the meta position during electrophilic attack. Computational studies suggest that the para isomer’s stability arises from reduced steric strain compared to the ortho configuration, where the bulky tert-butyl and bromine groups adopt proximal positions.
This isomerism has practical implications: